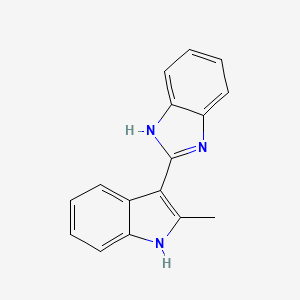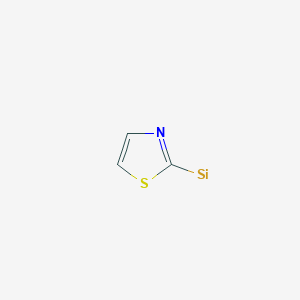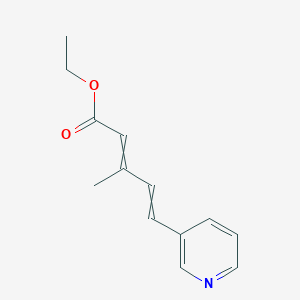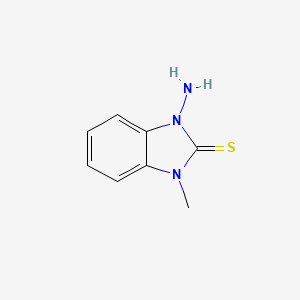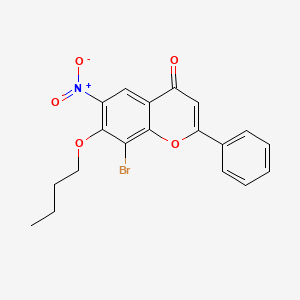![molecular formula C13H10F3N5O B14271074 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- CAS No. 168098-96-2](/img/structure/B14271074.png)
1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- is a compound that belongs to the purine family, characterized by its unique structure that includes a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- typically involves the reaction of purine derivatives with trifluoromethyl-substituted phenyl compounds. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the purine with a trifluoromethyl-substituted phenyl halide in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl group or other substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- has a wide range of scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in purine metabolism, inhibiting their activity and affecting cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure, leading to different chemical and biological properties.
Trifluoromethyl ketones: Known for their use in medicinal chemistry, these compounds also contain the trifluoromethyl group but have distinct reactivity and applications.
Uniqueness: 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- is unique due to its combination of a purine core with a trifluoromethyl-substituted phenyl group, which imparts specific chemical properties and potential biological activities not found in other similar compounds.
Propiedades
Número CAS |
168098-96-2 |
|---|---|
Fórmula molecular |
C13H10F3N5O |
Peso molecular |
309.25 g/mol |
Nombre IUPAC |
6-[[4-(trifluoromethyl)phenyl]methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C13H10F3N5O/c14-13(15,16)8-3-1-7(2-4-8)5-22-11-9-10(19-6-18-9)20-12(17)21-11/h1-4,6H,5H2,(H3,17,18,19,20,21) |
Clave InChI |
GUNFTFXTDWYWQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


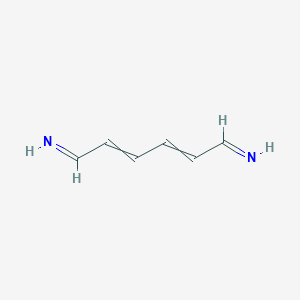
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)

![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
